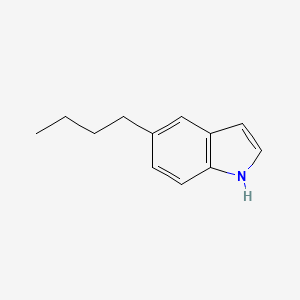

5-butyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-butyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indole derivatives are synthesized through various methods. One common approach starts from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . The Fischer indole synthesis is another common method used for the synthesis of indole derivatives .Molecular Structure Analysis

The molecular structure of this compound is similar to other indole derivatives. It contains a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Various methods have been developed for the catalytic arylation reactions of substituted hydrazines, several of which could in principle be applied to indole synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to other indole derivatives. They are crystalline and colorless in nature with specific odors . The exact properties of this compound could not be found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Functionalization

5-butyl-1H-indole, a derivative of the indole nucleus, plays a crucial role in the synthesis and functionalization of biologically active compounds. The indole nucleus is integral to a wide range of natural and unnatural compounds, with classical methods like the Fischer indole synthesis and newer palladium-catalyzed reactions being significant in the synthesis process. These methods are essential for producing fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Organocatalytic Alkylations

In another approach, the amine-catalyzed alkylation of indoles with alpha, beta-unsaturated aldehydes is performed using chiral amine catalysts. This method, including the design of a new chiral amine catalyst, allows for the conjugate addition of various indole systems to a range of unsaturated aldehydes, demonstrating the versatility of indole derivatives in synthesizing biomedically relevant molecules (Austin & MacMillan, 2002).

Novel Hybrid Scaffolds

Recent studies have focused on creating novel indole-based hybrid scaffolds, such as oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules show potential as urease inhibitors, indicating the scope of indole derivatives in therapeutic agent design (Nazir et al., 2018).

Ionic Liquids in Synthesis

The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate in the synthesis of bis-indolylmethanes showcases the environmentally friendly and efficient methods employed in the synthesis involving indole derivatives. These ionic liquids can be recycled, emphasizing sustainable practices in chemical synthesis (Yadav et al., 2003).

Indole Synthesis Classification

The classification of indole synthesis methods is also an area of interest, with a framework developed for categorizing various approaches to indole synthesis. This classification helps in understanding the history and current state of indole synthesis strategies, aiding in the development of new methods (Taber & Tirunahari, 2011).

Mecanismo De Acción

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They show high-affinity binding to many receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

Propiedades

IUPAC Name |

5-butyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-9,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXMJHGFWZIZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)

![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)